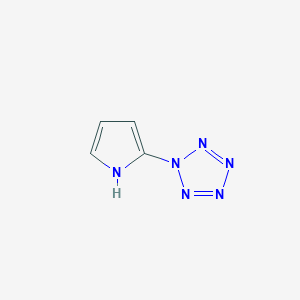

(1H-Pyrrol-2-yl)-1H-pentazole

Description

Evolution and Significance of Nitrogen-Containing Heterocycles in Modern Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, distinguished by their structural and functional diversity. openmedicinalchemistryjournal.com These cyclic compounds, where one or more carbon atoms in a ring are replaced by nitrogen, are fundamental to a vast array of natural and synthetic molecules. nih.gov The presence of nitrogen imparts unique physicochemical properties, including electron density and the ability to form hydrogen bonds, which are crucial for their diverse applications. openmedicinalchemistryjournal.comnih.gov

Historically, the study of nitrogen heterocycles evolved from the isolation of naturally occurring alkaloids. Today, they are integral to numerous fields. In medicinal chemistry, nitrogen heterocycles are privileged structures, with over 59% of FDA-approved small-molecule drugs containing at least one nitrogen-based ring system. openmedicinalchemistryjournal.comnih.gov Their ability to interact with biological targets like enzymes and receptors makes them indispensable in drug design. nih.gov

Beyond pharmaceuticals, their applications extend to:

Agrochemicals: As active ingredients in herbicides, insecticides, and fungicides. nih.gov

Materials Science: Forming the basis for polymers, dyes, and organic conductors. openmedicinalchemistryjournal.com

Catalysis: Acting as ligands for metal catalysts in various synthetic transformations. openmedicinalchemistryjournal.com

The versatility of these compounds stems from their adjustable electronic nature and the potential for extensive functionalization, allowing for the fine-tuning of their properties for specific applications. openmedicinalchemistryjournal.com

Unique Structural and Electronic Characteristics of Pentazole Derivatives within Azole Chemistry

Within the family of nitrogen heterocycles known as azoles, pentazole (HN₅) and its derivatives represent the most nitrogen-rich members. wikipedia.org Azoles are five-membered aromatic rings containing at least one nitrogen atom. The series includes pyrrole (B145914) (one N atom), imidazoles and pyrazoles (two N atoms), triazoles (three N atoms), tetrazoles (four N atoms), and finally, pentazole, which is composed entirely of nitrogen atoms in the ring. wikipedia.orgacs.org

Key Characteristics of Pentazoles:

High Nitrogen Content: The defining feature of pentazoles is their N₅ ring, making them polynitrogen compounds. This high nitrogen content results in a large positive enthalpy of formation, meaning they are highly energetic. morressier.comresearchgate.net

Aromaticity: The pentazole ring is considered aromatic, with a planar structure and delocalized π-electrons, which contributes a degree of stability to an otherwise labile system. ontosight.aiacs.org However, its aromaticity is less pronounced than that of its lower nitrogen analogues. acs.org

Instability: Despite its aromaticity, the parent pentazole (HN₅) is notoriously unstable. acs.org Derivatives, particularly arylpentazoles, are more stable due to electronic stabilization from the substituent. Electron-donating groups on an attached aryl ring generally increase the stability of the pentazole moiety. wikipedia.orgwiley-vch.de

Potential as High-Energy Density Materials (HEDMs): The decomposition of pentazoles releases a significant amount of energy and environmentally benign dinitrogen gas (N₂), making them attractive candidates for advanced explosives and propellants. morressier.comengineering.org.cn

The synthesis and stabilization of pentazole derivatives remain a significant challenge in chemistry. The first stable arylpentazole was synthesized in the mid-20th century, and the isolation of the pentazolate anion (cyclo-N₅⁻) was a major breakthrough in 2017. morressier.comresearchgate.net

Comparative Properties of Azoles

| Compound | Molecular Formula | Number of Nitrogen Atoms | Enthalpy of Formation (kcal/mol) | N-H Bond Dissociation Energy (kcal/mol) |

|---|---|---|---|---|

| Pyrrole | C₄H₅N | 1 | 26.5 | Increases with N atoms |

| Imidazole | C₃H₄N₂ | 2 | 31.9 | Increases with N atoms |

| Pyrazole | C₃H₄N₂ | 2 | 42.4 | Increases with N atoms |

| 1,2,3-Triazole | C₂H₃N₃ | 3 | 63.7 | Increases with N atoms |

| 1H-Tetrazole | CH₂N₄ | 4 | 81.0 | Increases with N atoms |

| Pentazole | HN₅ | 5 | ~108 (Predicted) | Not experimentally determined |

Research Imperatives and Fundamental Questions Concerning (1H-Pyrrol-2-yl)-1H-pentazole

The specific compound this compound, which links a pyrrole ring directly to a pentazole ring, is a subject of significant theoretical interest, though experimental data is scarce. Research into this molecule is driven by fundamental questions at the frontier of energetic materials and heterocyclic chemistry.

Primary Research Imperatives:

Synthesis and Isolation: The foremost challenge is to develop a viable synthetic route to this compound. This involves adapting methods used for arylpentazoles, likely starting from a suitable pyrrole precursor. tandfonline.com A key difficulty is the inherent instability of the pentazole ring, which is prone to decomposition into an azide (B81097) and N₂ gas. tandfonline.comenergetic-materials.org.cn

Stability and Decomposition Pathway: A critical area of investigation is the thermal and kinetic stability of the molecule. Researchers aim to understand how the electron-rich pyrrole ring influences the stability of the adjacent pentazole ring. Computational studies are essential to predict decomposition barriers and pathways, which are likely to involve the retro-[3+2] cycloaddition reaction characteristic of many azoles. acs.orgcolab.ws

Structural and Electronic Characterization: Determining the precise geometric and electronic structure is crucial. This includes bond lengths, bond angles, and the nature of the C-N bond linking the two rings. Understanding the degree of electronic communication and charge distribution between the electron-rich pyrrole and the electron-deficient pentazole is a key question. wiley-vch.de

Fundamental Questions:

Does the pyrrole ring act as an effective electron-donating group to stabilize the pentazole ring, similar to activated phenyl groups? wikipedia.orgwiley-vch.de

What is the energetic barrier for the cleavage of the C-N bond connecting the two heterocycles compared to the barrier for the decomposition of the pentazole ring itself? engineering.org.cn

Can the N-H proton on the pyrrole ring be used to form salts or coordination complexes, potentially leading to new materials with tailored properties?

Given its high nitrogen content, what are the predicted energetic properties (e.g., detonation velocity, pressure) of this compound, and how do they compare to other known energetic materials?

Addressing these questions through a combination of computational modeling and challenging synthetic efforts will advance the fundamental understanding of polynitrogen systems and could pave the way for a new class of specialized energetic materials.

Structure

3D Structure

Properties

CAS No. |

652148-67-9 |

|---|---|

Molecular Formula |

C4H4N6 |

Molecular Weight |

136.12 g/mol |

IUPAC Name |

1-(1H-pyrrol-2-yl)pentazole |

InChI |

InChI=1S/C4H4N6/c1-2-4(5-3-1)10-8-6-7-9-10/h1-3,5H |

InChI Key |

VPQMJTWAARQPJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)N2N=NN=N2 |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1h Pyrrol 2 Yl 1h Pentazole

Advanced Quantum Chemical Characterization of the (1H-Pyrrol-2-yl)-1H-pentazole Molecular Framework

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the intricate electronic and structural properties of novel molecules. For this compound, these methods can provide significant insights into its fundamental chemical nature.

Elucidation of Electronic Structure and Bonding Nature

The electronic structure of this compound is dominated by the interaction between the π-systems of the pyrrole (B145914) and pentazole rings. The pyrrole ring, a five-membered aromatic heterocycle with a lone pair of electrons on the nitrogen atom, is known to be electron-rich and acts as a π-donor. This electron-donating character is anticipated to have a significant stabilizing effect on the adjacent pentazole ring.

Conformational Landscape and Energetic Profiling

The conformational flexibility of this compound is primarily defined by the rotation around the single bond connecting the pyrrole and pentazole rings. A conformational analysis would reveal the potential energy surface as a function of the dihedral angle between the planes of the two rings.

Two primary conformations of interest would be the planar and the perpendicular arrangements. In the planar conformation, maximum π-orbital overlap between the two rings would be achieved, facilitating electron delocalization. However, this conformation may also introduce steric hindrance between the hydrogen atoms on the adjacent rings. In the perpendicular conformation, steric hindrance would be minimized, but π-conjugation would be significantly reduced.

Computational studies on similar bi-aryl systems often show that the lowest energy conformation is a twisted or non-planar arrangement, representing a compromise between maximizing electronic stabilization through conjugation and minimizing steric repulsion. nih.gov The energetic profile of this rotation can be calculated using DFT methods, which would identify the global minimum energy conformation and the rotational energy barriers between different conformers. It is predicted that the rotational barrier would be relatively low, suggesting that the molecule is likely to be conformationally flexible at room temperature.

Prediction of Aromaticity and Antiaromaticity Indices

The aromaticity of both the pyrrole and pentazole rings is a key feature of the molecule. Aromaticity can be quantified computationally using various indices, with Nucleus-Independent Chemical Shift (NICS) being a widely used method. github.io NICS calculations provide a measure of the magnetic shielding at the center of a ring, with negative values indicating aromaticity and positive values indicating antiaromaticity.

The pyrrole ring is expected to exhibit a significant negative NICS value, consistent with its well-established aromatic character. The pentazole ring is also considered aromatic, and its aromaticity is expected to be influenced by the pyrrolyl substituent. wikipedia.org The electron-donating nature of the pyrrole ring is predicted to enhance the π-electron delocalization within the pentazole ring, thereby increasing its aromaticity compared to unsubstituted pentazole. This is in line with the general observation that derivatization can modulate the aromaticity of the pentazole ring. nih.gov

Another useful index is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates aromaticity based on the degree of bond length equalization within the ring. A HOMA value close to 1 indicates a high degree of aromaticity. It is anticipated that HOMA calculations for both rings in this compound would confirm their aromatic nature.

Table 1: Predicted Aromaticity Indices for this compound and Related Compounds Note: The values for this compound are predictive and based on trends observed in computational studies of related compounds.

| Compound | Ring | NICS(0) (ppm) (Predicted/Reported) | HOMA (Predicted/Reported) |

| Benzene | Phenyl | -9.7 | 0.99 |

| Pyrrole | Pyrrole | -15.2 | 0.98 |

| 1H-Pentazole | Pentazole | ~ -7 to -9 | ~ 0.8 to 0.9 |

| Phenylpentazole | Pentazole | Expected to be slightly more negative than 1H-Pentazole | Expected to be slightly higher than 1H-Pentazole |

| This compound | Pyrrole | ~ -15 | ~ 0.98 |

| This compound | Pentazole | Predicted to be more negative than Phenylpentazole | Predicted to be higher than Phenylpentazole |

Computational Thermochemistry and Stability Assessment

The thermodynamic properties of this compound are of significant interest, particularly its stability, given the inherently energetic nature of the pentazole ring. High-level ab initio and DFT methods are crucial for accurately predicting these properties.

Determination of Heats of Formation and Enthalpies through High-Level ab initio and Density Functional Theory (DFT) Methods

The standard heat of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy of a molecule relative to its constituent elements in their standard states. For a novel compound like this compound, this value can be reliably calculated using computational methods such as G4 theory or composite methods like CBS-QB3. These methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy.

Isodesmic reactions are a common computational strategy to determine heats of formation with high accuracy by conserving the number and types of chemical bonds, which helps in the cancellation of systematic errors in the calculations. ed.ac.uk For this compound, a suitable isodesmic reaction would involve known compounds such as pyrrole, pentazole, and perhaps a simple substituted pyrrole.

While a precise value requires dedicated high-level calculations, it is expected that the heat of formation for this compound will be highly positive, characteristic of high-energy materials. However, the stabilizing effect of the electron-donating pyrrole ring is predicted to result in a lower (less positive) heat of formation compared to a hypothetical pentazole substituted with an electron-withdrawing group.

Analysis of Bond Dissociation Energies and Stability Trends within the Pentazole Ring

The kinetic stability of pentazole derivatives is often governed by the energy barrier to the decomposition pathway, which typically involves the extrusion of a molecule of dinitrogen (N2). The bond dissociation energy (BDE) of the bonds within the pentazole ring is a key indicator of its stability. Computational studies can map the potential energy surface for the decomposition reaction, identifying the transition state and calculating the activation energy.

For substituted pentazoles, the nature of the substituent significantly influences the stability of the ring. Electron-donating groups, such as the pyrrolyl group, are known to increase the activation energy for the decomposition of arylpentazoles, thereby enhancing their kinetic stability. nih.gov This stabilization arises from the delocalization of electron density from the substituent into the pentazole ring, which strengthens the N-N bonds.

The weakest bond in the pentazole ring is expected to be the N-N bond adjacent to the point of substitution. The BDE of this bond can be calculated using DFT, providing a quantitative measure of the ring's stability. It is predicted that the BDEs of the N-N bonds in the pentazole ring of this compound will be higher than those in unsubstituted pentazole, reflecting the stabilizing influence of the pyrrole substituent.

Table 2: Predicted Trends in Thermodynamic and Stability Parameters Note: This table presents predicted qualitative trends for this compound based on established principles from computational studies of substituted pentazoles.

| Parameter | Phenylpentazole (Reference) | This compound (Predicted Trend) | Rationale |

| Heat of Formation (ΔHf°) | High positive value | Lower (less positive) | The electron-donating pyrrole ring provides greater electronic stabilization to the pentazole ring compared to the phenyl group. |

| Pentazole Ring N-N Bond Dissociation Energy (BDE) | Baseline for aryl-substituted pentazole | Higher | Increased electron delocalization from the pyrrole ring strengthens the N-N bonds within the pentazole ring. |

| Activation Energy for N2 Extrusion | Reference value for decomposition barrier | Higher | The enhanced stability of the pentazole ring due to the electron-donating substituent leads to a higher energy barrier for decomposition. |

Mechanistic Pathways and Kinetic Studies through Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate details of the stability and reactivity of high-energy compounds like this compound. Through high-level quantum chemical calculations, insights into its decomposition pathways, reaction kinetics, and the transient species involved can be obtained, which are often challenging to determine experimentally.

The primary decomposition mechanism for arylpentazoles, including the pyrrol-substituted variant, is a retro-[3+2] cycloaddition reaction. nih.govnih.gov This process involves the concerted cleavage of two nitrogen-nitrogen bonds within the pentazole ring, leading to the extrusion of a molecule of dinitrogen (N₂) and the formation of the corresponding aryl azide (B81097). nih.govacs.org For this compound, this pathway results in the formation of 2-azido-1H-pyrrole and N₂.

Computational studies, primarily using Density Functional Theory (DFT), have established that this decomposition is a first-order reaction. acs.org The mechanism involves the simultaneous breaking of the N1-N2 and N3-N4 bonds of the pentazole ring. acs.org The stability of the pentazole ring is significantly influenced by the electronic properties of the substituent on the aromatic ring. Electron-donating groups, such as the 1H-pyrrol-2-yl group, are predicted to stabilize the pentazole ring through resonance interactions, which increases the energy barrier for decomposition. acs.org Conversely, electron-withdrawing groups decrease the stability of the arylpentazole. acs.org

The decomposition can be represented by the following reaction: (1H-Pyrrol-2-yl)-N₅ → 2-azido-1H-pyrrole + N₂

Theoretical calculations on various arylpentazoles suggest that this retro-cycloaddition is the most favorable decomposition pathway under thermal conditions. nih.govnih.gov Alternative mechanisms, such as the initial cleavage of a single N-N bond, are generally found to be energetically less favorable.

Quantum chemical methods are employed to calculate the activation energy (Ea) and Gibbs free energy of activation (ΔG‡) for the decomposition of arylpentazoles. These parameters are crucial for understanding the kinetic stability of the compound. The calculations are typically performed using functionals like M06-2X or B3LYP with appropriate basis sets such as 6-311+G**. nih.govnih.gov

The activation energy for the decomposition of phenylpentazole is a key benchmark. Computational studies on substituted arylpentazoles show a clear trend: electron-donating groups in the para position increase the activation barrier, thus enhancing stability, while electron-withdrawing groups lower it. acs.org The 1H-pyrrol-2-yl group is an electron-donating group, and it is therefore expected that this compound would possess a higher activation energy barrier and greater kinetic stability compared to the unsubstituted phenylpentazole.

While specific experimental values for this compound are not available, theoretical models provide reliable estimates. The calculated free energies of activation for various arylpentazoles generally show good agreement with experimental results where available. acs.org The rate constant (k) for the decomposition can be estimated using the Arrhenius equation or Transition State Theory, incorporating the calculated activation parameters. mdpi.com

| Substituent (para-position) | Calculated ΔG‡ (kcal/mol) | Relative Stability Trend |

|---|---|---|

| -NO₂ (Electron-Withdrawing) | ~20-22 | Decreased |

| -H (Unsubstituted) | ~23-25 | Baseline |

| -CH₃ (Electron-Donating) | ~25-27 | Increased |

| -OH (Electron-Donating) | ~26-28 | Increased |

| -NH₂ (Strongly Electron-Donating) | ~27-29 | Significantly Increased |

Note: The table presents representative calculated activation free energies for the decomposition of para-substituted phenylpentazoles to illustrate the effect of substituents. The pyrrol group is also electron-donating, suggesting a stabilizing effect.

A key aspect of computational mechanistic studies is the identification and characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and transition states (TS). researchgate.net For the retro-cycloaddition decomposition of arylpentazoles, the reaction is typically concerted, meaning it proceeds through a single transition state without the formation of a stable intermediate. nih.govacs.org

The transition state is characterized by the partial cleavage of the N1-N2 and N3-N4 bonds. nih.gov Frequency calculations are performed to confirm the nature of the transition state, which must have exactly one imaginary frequency corresponding to the vibrational mode of the bonds breaking and forming during the reaction. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be used to verify that this transition state connects the reactant (arylpentazole) to the products (aryl azide and N₂). researchgate.net

For a substituted phenylpentazole, a relaxed potential energy surface scan revealed the transition state where the breaking N-N bonds were stretched to approximately 1.71 Å and 1.76 Å. nih.gov The geometry of the transition state is non-planar, and the energy of this state dictates the activation barrier for the reaction.

| Structural Feature | Reactant (Arylpentazole) | Transition State (TS) | Product (Aryl Azide + N₂) |

|---|---|---|---|

| N1-N2 Bond Length (Å) | ~1.34 | ~1.71 (Elongated) | Broken |

| N3-N4 Bond Length (Å) | ~1.31 | ~1.76 (Elongated) | Broken |

| N≡N Bond Length (Å) in N₂ | N/A | Partially Formed | ~1.10 |

| Imaginary Frequency (cm⁻¹) | 0 | 1 (Negative Value) | 0 |

Note: The bond lengths are representative values from computational studies on arylpentazoles to illustrate the changes occurring during the decomposition process. nih.gov

Investigation of Protonation Sites and Acid-Base Properties via Computational Methods

Computational chemistry provides significant insights into the acid-base properties of molecules by calculating parameters like proton affinity (PA), gas-phase basicity (GB), and pKa values. nih.govmdpi.com For this compound, there are multiple potential protonation sites: the nitrogen atoms of the pyrrole ring and the five nitrogen atoms of the pentazole ring.

Theoretical calculations, such as those employing DFT, can determine the most favorable protonation site by comparing the energies of the various protonated species (conjugate acids). nih.gov The site with the highest proton affinity will be the most basic. Molecular electrostatic potential (MEP) maps can also be used to predict likely sites for electrophilic attack, where regions of negative potential indicate electron-rich areas susceptible to protonation. nih.gov

For arylpentazoles, the nitrogen atoms of the pentazole ring are generally considered to be the primary basic centers. Within the pentazole ring, the N2 and N3 (or N5 and N4) atoms are often the most likely sites of protonation. Computational studies on protonated pentazole cations (RN₅H⁺) have been performed to explore their stability and decomposition pathways. nih.gov The stability of the resulting pentazolium cation is a critical factor. nih.gov The pyrrole nitrogen, while having a lone pair, is involved in the aromatic sextet of the pyrrole ring, making it less basic.

The acidity of the N-H proton on the pyrrole ring can also be estimated computationally. Pentazole itself (HN₅) is a medium-strong acid. consensus.app The electronic influence of the pyrrole and pentazole rings on each other would modulate the pKa values of the respective N-H protons.

Modeling of Intermolecular Interactions and Charge Transfer Complex Formation involving Pentazole Moieties

The behavior of this compound in condensed phases is governed by intermolecular interactions. mdpi.comfrontiersin.org Computational methods can model these interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking. The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the numerous nitrogen atoms of both rings can act as hydrogen bond acceptors. nih.gov

Furthermore, the electron-rich pyrrole ring and the electron-withdrawing pentazole group create a molecule with distinct electronic regions, making it a candidate for forming charge-transfer (CT) complexes. acs.org In a CT complex, this compound could act as an electron donor (via the pyrrole moiety) or an electron acceptor (via the pentazole moiety) when interacting with other molecules. researchgate.netresearchgate.net

Computational modeling of such complexes involves optimizing the geometry of the interacting pair and analyzing the electronic structure to quantify the degree of charge transfer. mdpi.com Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are common techniques used to characterize the nature and strength of these intermolecular interactions. researchgate.net The formation of stable CT complexes can significantly influence the physical and chemical properties of the material, including its stability and sensitivity.

Synthetic Strategies and Challenges in the Construction of 1h Pyrrol 2 Yl 1h Pentazole

Methodologies for the Direct Synthesis of (1H-Pyrrol-2-yl)-1H-pentazole

A direct synthesis approach would involve the formation of the pentazole ring directly onto a pre-existing pyrrole (B145914) scaffold. This strategy is conceptually the most straightforward but relies on the successful adaptation of known pentazole-forming reactions to the unique chemical environment of the pyrrole ring.

The most established method for forming a C-N bonded pentazole ring is the reaction of an aryl diazonium salt with an azide (B81097) source. By analogy, a plausible route to this compound involves the reaction of a pyrrole-2-diazonium salt with an azide, such as sodium azide (NaN₃).

The proposed reaction mechanism would proceed as follows:

Diazotization : Conversion of a 2-aminopyrrole precursor into the corresponding pyrrole-2-diazonium salt using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid.

Azide Addition : The pyrrole-2-diazonium cation then acts as an electrophile, which is attacked by the azide anion.

Cyclization and Ring Closure : The resulting linear azido-diazo intermediate would need to undergo cyclization to form the pentazole ring. This is the critical, and most uncertain, step.

This reaction is fraught with challenges. Pyrrole is an electron-rich aromatic system highly susceptible to electrophilic attack and polymerization under the strongly acidic conditions required for diazotization rsc.org. Furthermore, the resulting diazonium salt may be exceptionally unstable. Research on the synthesis of 2-diazopyrroles confirms that they can be prepared from 2-aminopyrroles, providing a basis for this proposed pathway nih.gov. However, the subsequent reaction of these diazo compounds to form pentazoles has not been reported and would need to overcome the high activation energy and unfavorable thermodynamics associated with pentazole formation. The reaction would need to be conducted at very low temperatures, likely below -40 °C, to suppress the decomposition of both the diazonium intermediate and the pentazole product.

The success of the direct synthetic approach hinges on the availability of a stable 2-aminopyrrole precursor. The synthesis of substituted 2-aminopyrroles is a well-developed field, offering several potential routes to the necessary starting materials. nih.gov Classical methods such as the Knorr, Paal-Knorr, and Hantzsch pyrrole syntheses are not easily adapted for 2-aminopyrrole preparation. nih.gov However, modern synthetic chemistry has provided several effective strategies.

Key synthetic methods for 2-aminopyrrole derivatives are summarized in the table below.

| Method | Precursors | Description | Reference(s) |

| Multicomponent Reactions | N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides | An efficient one-pot reaction that proceeds through a 1,3-dipolar cycloaddition mechanism to yield highly substituted 2-aminopyrroles. | organic-chemistry.orgacs.org |

| Domino Rearrangement/Cyclization | Alkynyl vinyl hydrazides | A metal-free approach involving a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization and 5-exo-dig N-cyclization. | nih.govacs.orgresearchgate.net |

| Transition Metal-Catalyzed Cyclization | Dienyl azides | Catalysts such as zinc iodide (ZnI₂) or rhodium complexes can convert dienyl azides into substituted pyrroles at room temperature. | organic-chemistry.org |

| Photochemical Decomposition | Vinyl azides | Denitrogenative photodecomposition of α-keto vinyl azides can lead to the formation of substituted pyrroles through a series of intermediates. | nih.gov |

The choice of method would depend on the desired substitution pattern on the pyrrole ring, which, as discussed later, could be crucial for stabilizing the final pentazole product. Once the 2-aminopyrrole is obtained, it would be subjected to diazotization to generate the key intermediate for the pentazole ring-forming reaction nih.gov.

Exploration of Indirect and Stabilized Pentazole Synthetic Routes

Given the likely instability of the target compound, indirect methods that generate the pentazole in situ or strategies that enhance its stability through substitution are critical areas of exploration.

An alternative to direct synthesis is the use of precursors that can generate the desired pentazole species under specific conditions. For example, arylpentazoles are often used as precursors to generate the pentazolate anion (cyclo-N₅⁻) in situ through the cleavage of the C-N bond. If synthesized, this compound could itself serve as a precursor. Its decomposition could potentially proceed via two pathways:

Nitrogen Extrusion : Release of a molecule of dinitrogen (N₂) to yield a 2-azidopyrrole, a common decomposition pathway for arylpentazoles.

C-N Bond Cleavage : Heterolytic cleavage of the C-N bond to release the pentazolate anion and a pyrrolyl cation. This is less likely but could be facilitated by stabilizing the resulting cation.

Another indirect strategy involves the [3+2] cycloaddition of an azide source with a suitable three-nitrogen synthon derived from the pyrrole ring. However, generating such a reactive three-nitrogen species on a pyrrole ring is synthetically challenging and unprecedented.

The stability of arylpentazoles is highly dependent on the electronic nature of the substituents on the aryl ring. This knowledge can be extrapolated to the hypothetical this compound system. Attaching electron-withdrawing or electron-donating groups to the pyrrole ring could modulate the stability of the pentazole moiety.

Theoretical studies on substituted pentazoles suggest that derivatization can weaken the bonds and reduce the aromaticity of the pentazole ring, leading to poor stability. However, specific substituents might offer kinetic stability by increasing the energy barrier for nitrogen extrusion. For arylpentazoles, it has been shown that certain substitution patterns can significantly increase the kinetic stability. researchgate.net

The table below outlines the hypothetical effects of substituents at various positions on the pyrrole ring on the stability of a putative pyrrolylpentazole.

| Substituent Type | Position on Pyrrole Ring | Hypothesized Effect on Stability | Rationale |

| Electron-Withdrawing Group (e.g., -NO₂, -CN, -CO₂R) | 4- or 5-position | Potentially stabilizing | Reduces the electron density of the pyrrole ring, which may decrease the lability of the C-N bond connecting to the pentazole and disfavor the nitrogen extrusion pathway. |

| Electron-Donating Group (e.g., -OCH₃, -NR₂) | 4- or 5-position | Potentially destabilizing | Increases the electron density of the pyrrole ring, which could facilitate cleavage of the C-N bond and accelerate decomposition. |

| Steric Hindrance (e.g., -tBu) | 3-position | Potentially stabilizing | Bulky groups adjacent to the pentazole moiety could sterically hinder the conformational changes required for the decomposition pathway, thus increasing kinetic stability. |

Challenges Associated with the Isolation and Handling of Highly Unstable Pentazole Derivatives

The primary obstacle in the chemistry of C-N bonded pentazoles is their profound instability. These compounds are typically highly sensitive to heat, shock, and friction, often decomposing explosively.

Thermal Instability : Arylpentazoles are known to be stable only at very low temperatures, often requiring synthesis and storage below -40 °C. It is expected that this compound would exhibit similar, if not greater, thermal sensitivity. The decomposition pathway typically involves the extrusion of N₂, a thermodynamically very favorable process. The activation barrier for this decomposition is often low, making isolation at ambient temperature impossible.

Isolation and Purification : Obtaining pure, crystalline material is exceptionally difficult. The low temperatures required for stability make many standard purification techniques, such as chromatography or recrystallization from common solvents, impractical. Any attempt at isolation must be performed under carefully controlled cryogenic conditions. The synthesis of the first stable pentazolate salt, (N₅)₆(H₃O)₃(NH₄)₄Cl, highlights the complex crystalline matrix often required to stabilize this energetic ring.

Explosive Hazard : As with all high-nitrogen energetic materials, there is a significant risk of explosion. The synthesis and handling of even minuscule quantities of the target compound would require specialized safety equipment, including protective shielding and remote manipulation capabilities. The high nitrogen content (potentially over 80% by mass) suggests an extremely high energy density and a high propensity for rapid, exothermic decomposition.

Development of Green Chemistry Approaches in Pentazole Synthesis

The synthesis of high-nitrogen heterocyclic compounds like pentazoles presents inherent challenges, primarily due to their kinetic instability. Consequently, the primary focus of research has been on the successful isolation and characterization of these molecules, with less emphasis placed on the environmental impact of the synthetic routes. As of now, specific literature detailing established green chemistry approaches for the synthesis of this compound is not available. The inherent instability of the pentazole ring necessitates carefully controlled, often low-temperature conditions, which can limit the exploration of alternative, greener synthetic methodologies.

However, the principles of green chemistry are increasingly being applied to the synthesis of other nitrogen-containing heterocycles, and these advancements offer a valuable blueprint for future research in pentazole chemistry. The development of environmentally benign synthetic methods for analogous five-membered nitrogen heterocycles, such as pyrazoles, triazoles, and tetrazoles, suggests potential avenues for the greener synthesis of arylpentazoles.

Key green chemistry strategies that could be adapted for pentazole synthesis include the use of alternative energy sources, catalyst-free reaction conditions, and the use of environmentally benign solvents.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. lew.ro In the context of other heterocyclic compounds, microwave-assisted synthesis has been successfully employed for the rapid synthesis of pyrazoles, imidazoles, triazoles, and tetrazoles. lew.ronih.gov This technique could potentially be applied to the synthesis of arylpentazoles by providing rapid and uniform heating, which might allow for better control over the decomposition of sensitive intermediates.

Ultrasound-Assisted Synthesis:

Sonication, or the use of ultrasound, is another green technique that can promote chemical reactions. It does so by creating localized high-pressure and high-temperature zones through acoustic cavitation, leading to enhanced reaction rates. Ultrasound-assisted synthesis has been successfully used for the preparation of tetrazole-based pyrazolines and isoxazolines, as well as pyrazoline derivatives, often with reduced reaction times and energy consumption. nih.govnih.govarabjchem.org The application of ultrasound could be beneficial in the synthesis of this compound by potentially enabling the reaction to proceed at lower bulk temperatures, thus preserving the integrity of the unstable pentazole ring.

Catalyst-Free Synthesis and Use of Greener Solvents:

A significant goal of green chemistry is the reduction or elimination of hazardous catalysts and solvents. Research into the synthesis of other heterocycles has demonstrated the feasibility of catalyst-free reactions, often in greener solvents like water or glycerol (B35011). nih.govsemanticscholar.org For instance, a one-pot, clean synthesis of 2-arylbenzothiazoles has been achieved at ambient temperature without a catalyst, using glycerol as a green solvent. nih.gov While the synthesis of arylpentazoles has traditionally relied on specific reagents and solvents, future research could explore catalyst-free pathways and the use of more environmentally friendly solvent systems.

The following table summarizes potential green chemistry approaches that could be investigated for the synthesis of arylpentazoles, based on successful applications in the synthesis of other nitrogen heterocycles.

| Green Chemistry Approach | Potential Advantages in Pentazole Synthesis | Examples in Other Heterocycle Synthesis |

| Microwave-Assisted Synthesis | - Reduced reaction times- Increased yields and purity- Better control over reaction conditions | - Rapid synthesis of pyrazoles, imidazoles, triazoles, and tetrazoles lew.ro- Efficient synthesis of 1,2,4-triazoles from hydrazines and formamide (B127407) organic-chemistry.org |

| Ultrasound-Assisted Synthesis | - Enhanced reaction rates- Milder reaction conditions (lower bulk temperature)- Reduced energy consumption | - Synthesis of tetrazole-based pyrazolines and isoxazolines nih.gov- Sustainable synthesis of pyrazoline derivatives nih.gov- Synthesis of pyrazolyl thiourea (B124793) derivatives arabjchem.org |

| Catalyst-Free Synthesis | - Avoids the use of potentially toxic and expensive catalysts- Simplifies product purification | - Annulations of 2-(4H-benzo[d] lew.ronih.govoxazin-4-yl)acrylates to form 1,2-dihydroquinolines and 2,3-dihydropyrroles rsc.org- Synthesis of benzodiazepines and benzimidazoles in glycerol semanticscholar.org |

| Use of Green Solvents (e.g., Water, Glycerol) | - Reduced environmental impact- Increased safety- Potential for catalyst-free reactions | - Synthesis of 2-arylbenzothiazoles in glycerol nih.gov- Paal-Knorr pyrrole condensation in water organic-chemistry.org |

While the direct application of these methods to the synthesis of this compound has yet to be reported, they represent promising areas for future research aimed at developing more sustainable and environmentally friendly routes to this and other challenging high-nitrogen compounds.

Reactivity, Stability, and Decomposition Profiles of 1h Pyrrol 2 Yl 1h Pentazole

Thermal Stability and Decomposition Kinetics

The thermal stability of pentazole derivatives is a critical aspect of their chemistry, given their high nitrogen content and potential as energetic materials. The linkage of the pyrrole (B145914) ring to the pentazole moiety is expected to influence its stability significantly.

The thermal decomposition of arylpentazoles is generally understood to be a first-order reaction that proceeds through the cleavage of the pentazole ring, leading to the extrusion of molecular nitrogen (N₂) and the formation of the corresponding azide (B81097). For (1H-Pyrrol-2-yl)-1H-pentazole, the primary decomposition pathway is anticipated to be:

This compound → (1H-Pyrrol-2-yl)azide + N₂

This decomposition is driven by the high thermodynamic stability of dinitrogen. The reaction is thought to be initiated by the breaking of the N1-N2 bond, followed by the cleavage of the N3-N4 bond.

Further heating of the resulting (1H-Pyrrol-2-yl)azide would likely lead to the formation of a nitrene intermediate, which could then undergo various reactions, including ring contraction or polymerization. The ultimate decomposition products of the pyrrole moiety itself under pyrolytic conditions can include hydrogen cyanide (HCN), acetylene, and other small molecules, arising from the fragmentation of the heterocyclic ring.

The main gaseous products from the thermal decomposition of related heterocyclic compounds have been identified through techniques such as thermogravimetric analysis coupled with mass spectrometry (TGA-MS). For nitrogen-rich heterocycles, common decomposition products include ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), and isocyanic acid (HNCO) and its derivatives.

Interactive Data Table: Predicted Thermal Decomposition Parameters for Arylpentazoles

| Aryl Substituent | Predicted Decomposition Temperature (°C) | Longest N-N Bond Length (Å) |

| 4-Methoxyphenyl | 77 | 1.35 |

| 4-Methylphenyl | 70 | 1.36 |

| Phenyl | 62 | 1.37 |

| 4-Chlorophenyl | 55 | 1.38 |

| 4-Nitrophenyl | 43 | 1.40 |

Note: This data is for substituted phenylpentazoles and is intended to illustrate the influence of substituents on thermal stability. The data for this compound is not available.

The stability of arylpentazoles is highly sensitive to the electronic nature of the substituent on the aryl ring. Studies have consistently shown that electron-donating groups increase the thermal stability of the pentazole ring, while electron-withdrawing groups decrease it. The pentazole ring itself is a potent electron-withdrawing group.

The pyrrole ring in this compound is considered an electron-rich aromatic system and is expected to act as an electron-donating group. This electron donation into the pentazole ring is predicted to increase the stability of the molecule compared to unsubstituted phenylpentazole. This stabilizing effect is attributed to resonance interactions that delocalize electron density into the pentazole ring, strengthening the N-N bonds.

Conversely, the introduction of electron-withdrawing substituents on the pyrrole ring would be expected to decrease the thermal stability of the pentazole moiety. The energetic release upon decomposition is directly related to the heat of formation of the compound. While specific values for this compound are not available, the high nitrogen content suggests a significant release of energy upon decomposition.

Chemical Reactivity of the Pentazole Ring System

The chemical reactivity of this compound is characterized by the distinct properties of its two constituent rings. The pentazole ring is highly susceptible to reactions that lead to its decomposition, while the pyrrole ring exhibits typical reactivity for an electron-rich aromatic heterocycle.

Due to its high nitrogen content and electron-withdrawing nature, the pentazole ring is generally not susceptible to electrophilic attack. Instead, it is prone to nucleophilic attack, which can initiate ring opening and decomposition. However, the most prominent reaction pathway for the pentazole ring is its unimolecular decomposition upon thermal or photochemical stimulation.

The pyrrole ring is an electron-rich aromatic system and is highly reactive towards electrophiles. Electrophilic substitution reactions, such as nitration, halogenation, and acylation, would be expected to occur preferentially on the pyrrole ring rather than the pentazole ring. The directing effect of the pentazole substituent on the pyrrole ring would need to be considered. As the pentazole ring is strongly electron-withdrawing, it would deactivate the pyrrole ring towards electrophilic attack and direct incoming electrophiles to the positions meta to the point of attachment (i.e., the 4-position of the pyrrole ring).

Isomerization and Tautomerism Investigations within Pentazole Structures

While specific studies on the isomerization and tautomerism of this compound are not available, insights can be drawn from related azole compounds. Tautomerism in N-heterocyclic compounds is a well-documented phenomenon. For this compound, several tautomeric forms could theoretically exist, involving the migration of the proton on the pentazole and pyrrole rings.

For the pentazole ring, the proton can be located on any of the five nitrogen atoms, leading to different tautomers. Computational studies on unsubstituted pentazole suggest that the 1H- and 2H-tautomers are the most stable. The presence of the pyrrole substituent would influence the relative energies of these tautomers.

Similarly, the proton on the pyrrole ring can also exist in different tautomeric forms, although the 1H-tautomer is by far the most stable for unsubstituted pyrrole. The interplay of these potential tautomers in this compound would result in a complex potential energy surface. The relative stability of these tautomers would be influenced by factors such as intramolecular hydrogen bonding and solvent effects.

Isomerization of the pentazole ring itself to other N₅ isomers is also a theoretical possibility, though likely requiring significant energy input. The kinetic persistence of the cyclic pentazole structure is a key feature of its chemistry.

Mechanisms of Nitrogen Extrusion and Formation of Stable Byproducts

The decomposition of pentazole derivatives, including this compound, is characterized by the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process that leads to the formation of highly reactive intermediates. The stability of the pentazole ring and the subsequent reaction pathways are significantly influenced by the nature of the substituent attached to the ring. Computational studies on various substituted pentazoles have provided valuable insights into these mechanisms.

The primary step in the decomposition of aryl-substituted pentazoles is the cleavage of two N-N bonds within the pentazole ring, resulting in the liberation of molecular nitrogen and the formation of a nitrene intermediate. Theoretical calculations on compounds such as 3,5-dimethyl-4-hydroxyphenylpentazole have shown that this process involves a transition state where two N-N bonds are significantly stretched nih.gov. For this compound, a similar mechanism is anticipated, yielding 2-nitreno-1H-pyrrole and N₂.

The stability of the pentazole ring against this nitrogen extrusion is heavily dependent on the electronic properties of the substituent. Electron-donating groups tend to stabilize the pentazole ring, increasing the activation energy for decomposition. Computational studies on a range of azolyl-substituted pentazoles have demonstrated this trend, with more electron-donating azolyl groups leading to more stable pentazole compounds nih.gov. The pyrrole group, being an electron-rich aromatic heterocycle, is expected to confer a degree of stability to the pentazole ring compared to unsubstituted pentazole.

The table below, compiled from computational studies on various substituted pentazoles, illustrates the effect of substituents on the activation energy for N₂ extrusion.

| Substituent Group | Calculated Activation Energy for N₂ Extrusion (kJ/mol) | Reference |

| Phenyl | ~100-120 | Inferred from general studies |

| 4-Hydroxyphenyl | Higher than phenyl | nih.gov |

| 4-Nitrophenyl | Lower than phenyl | Inferred from electronic effects |

| Methyl | High stability predicted | nih.gov |

| Pyrrolyl | Expected to be relatively high | Inferred from electronic properties |

Note: The values for phenyl, 4-nitrophenyl, and pyrrolyl are estimations based on established chemical principles and computational trends, as specific data for these exact compounds were not found in the searched literature.

Following the extrusion of dinitrogen, the resulting 2-nitreno-1H-pyrrole intermediate is highly reactive and can undergo several transformations to form more stable byproducts. Aryl nitrenes are known to participate in a variety of reactions, including ring expansion and contraction, as well as insertion reactions ijnrd.org.

One likely pathway for 2-nitreno-1H-pyrrole is intramolecular rearrangement. The nitrene can insert into an adjacent C-H bond of the pyrrole ring, potentially leading to the formation of fused heterocyclic systems. Another possibility is a ring expansion, where the nitrogen atom of the nitrene is incorporated into the pyrrole ring, which could lead to the formation of diazepine-type structures. Conversely, ring contraction is also a known reaction of aryl nitrenes, which could result in the formation of cyano-substituted four-membered rings, although this is generally a less common pathway for heteroaromatic nitrenes.

The final stable byproducts will depend on the specific reaction conditions (e.g., thermal or photochemical decomposition) and the presence of other reagents. In the absence of trapping agents, the nitrene intermediate may dimerize to form an azo compound, 2,2'-azo-bis(1H-pyrrole). The pyrolysis of pyrrole itself is known to produce species such as hydrogen cyanide, acetylene, and various nitriles, suggesting that under harsh thermal conditions, the pyrrole ring of the nitrene intermediate could also fragment nih.gov.

Nitrogen Extrusion: The pentazole ring undergoes a concerted or stepwise cleavage of N-N bonds to release a molecule of N₂, forming a highly reactive 2-nitreno-1H-pyrrole intermediate. The electron-donating nature of the pyrrole ring likely provides some kinetic stability to the parent molecule against this decomposition.

Nitrene Rearrangement: The 2-nitreno-1H-pyrrole intermediate can undergo various intramolecular rearrangements, such as ring expansion or insertion reactions, to form more stable heterocyclic structures.

Intermolecular Reactions and Fragmentation: Depending on the conditions, the nitrene intermediate may react with another molecule of itself to form an azo compound or undergo fragmentation of the pyrrole ring to yield smaller, stable molecules like nitriles and alkynes.

Further experimental and computational studies are necessary to fully elucidate the precise structures of the final byproducts and the branching ratios between the different possible reaction pathways for the decomposition of this compound.

Advanced Analytical and Spectroscopic Characterization Methods for 1h Pyrrol 2 Yl 1h Pentazole Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of (1H-Pyrrol-2-yl)-1H-pentazole. Through the analysis of different nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete picture of the atomic connectivity and electronic environment can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide foundational information about the hydrocarbon framework and the electronic influence of the interconnected pyrrole (B145914) and pentazole rings.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the N-H proton. The chemical shifts of the pyrrole ring protons are influenced by the aromaticity of the ring and the electron-withdrawing nature of the attached pentazole group. pearson.com Typically, protons on a pyrrole ring appear in the range of 6.0-7.0 ppm. chemicalbook.com The proton at the C5 position of the pyrrole ring, being adjacent to the pentazole substituent, would likely experience the most significant downfield shift. The N-H proton of the pyrrole ring is expected to appear as a broad signal at a lower field, typically above 8.0 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton. The carbon atom of the pyrrole ring directly bonded to the pentazole ring (C2) is expected to be the most deshielded and appear at the lowest field compared to the other pyrrole carbons. The influence of the pentazole group on the chemical shifts of the phenyl ring carbons in 1-arylpentazoles has been reported, and similar effects are anticipated for the pyrrole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrole N-H | > 8.0 (broad) | - |

| Pyrrole C2 | - | 130 - 140 |

| Pyrrole H3 | 6.5 - 7.0 | 110 - 120 |

| Pyrrole H4 | 6.0 - 6.5 | 105 - 115 |

| Pyrrole H5 | 7.0 - 7.5 | 120 - 130 |

Given that this compound contains six nitrogen atoms in distinct chemical environments, ¹⁵N NMR spectroscopy is a uniquely powerful technique for its characterization. This method can directly probe the electronic structure and bonding within both the pyrrole and the highly nitrogen-rich pentazole rings. Although experimentally challenging due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, techniques like Heteronuclear Multiple Bond Correlation (HMBC) can correlate ¹H and ¹⁵N signals to aid in assignments.

The spectrum is expected to display six unique signals corresponding to the five nitrogen atoms of the pentazole ring and the single nitrogen of the pyrrole ring. The chemical shifts will be highly sensitive to the hybridization and local electronic environment. The pyrrole nitrogen is expected in a region typical for five-membered aromatic heterocycles. For the pentazole ring, the nitrogen atoms will exhibit a range of chemical shifts reflecting their position within the N₅ ring. Computational studies, such as those using the Gauge-Including Atomic Orbital (GIAO) method, are often employed to predict and help assign the complex ¹⁵N NMR spectra of azole compounds. researchgate.net

Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a "fingerprint" for the molecular structure.

IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational energy levels of specific bonds. msu.edu For this compound, several key vibrational modes can be predicted. The N-H stretching vibration of the pyrrole ring is expected to produce a moderate to sharp band around 3400-3500 cm⁻¹. uc.edu The aromatic C-H stretching vibrations of the pyrrole ring will likely appear just above 3000 cm⁻¹. libretexts.org

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex series of bands corresponding to C-C and C-N stretching and various bending modes, which are highly characteristic of the molecule as a whole. msu.edu The vibrations of the pentazole ring, particularly the N=N and N-N stretching modes, are expected to give rise to absorptions in the 1200-1600 cm⁻¹ region, though these can sometimes be weak in intensity.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group / Bond | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Pyrrole N-H | Stretch | 3400 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| C=C (Pyrrole ring) | Stretch | 1500 - 1600 | Medium |

| N=N (Pentazole ring) | Stretch | 1400 - 1600 | Weak-Medium |

| C-N | Stretch | 1250 - 1350 | Strong |

| Aromatic C-H | Out-of-plane bend | 650 - 900 | Strong |

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations complementary to IR spectroscopy. libretexts.org While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. For this compound, the symmetric stretching vibrations of the pentazole ring, which might be weak or inactive in the IR spectrum, are expected to be strong in the Raman spectrum. This makes Raman spectroscopy particularly valuable for characterizing the all-nitrogen pentazole ring. The symmetric "ring breathing" mode of the pyrrole ring is also a characteristic Raman band. researchgate.net The combination of IR and Raman data provides a more complete vibrational analysis of the molecule.

Mass Spectrometry Techniques for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The fragmentation of arylpentazoles is known to proceed via the characteristic loss of a dinitrogen molecule (N₂), which has a mass of 28 Da, to form the corresponding aryl azide (B81097). researchgate.net A similar primary fragmentation is expected for this compound. Studies on the closely related 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole have shown that the primary fragmentation in positive-ion ESI-MS is the loss of HN₃, while in negative-ion mode, it is the loss of N₂. lifesciencesite.comresearchgate.net For the pentazole derivative, the initial loss of N₂ is the most anticipated pathway under typical ionization conditions like electron impact (EI) or electrospray ionization (ESI).

The resulting pyrrolyl azide radical cation can then undergo further fragmentation. This might include the loss of another N₂ molecule to form a nitrene intermediate, followed by rearrangement and cleavage of the pyrrole ring. The detailed analysis of these fragment ions allows for the confirmation of the connectivity between the pyrrole and pentazole moieties.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | Proposed Structure/Origin |

| [M]⁺˙ | Molecular ion |

| [M - N₂]⁺˙ | Loss of dinitrogen to form the corresponding pyrrolyl azide |

| [M - N₂ - N₂]⁺˙ | Subsequent loss of dinitrogen from the azide intermediate |

| [C₄H₄N]⁺ | Fragment corresponding to the pyrrole ring |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial identification and confirmation of the elemental composition of novel compounds like this compound. This technique provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the determination of the molecular formula with a high degree of confidence.

For the related and structurally characterized arylpentazole, 4-(1H-pentazol-1-yl)aniline, HRMS analysis using electrospray ionization (ESI) in positive ion mode revealed a protonated molecular ion peak [M+H]⁺ at an m/z of 162.0723. This experimental value is in excellent agreement with the calculated mass of 162.0723 for the molecular formula C₆H₇N₆⁺, with a minimal mass error of 0 ppm. This level of accuracy is critical in distinguishing the target compound from other potential isomers or byproducts. While direct HRMS data for this compound is not yet widely published, analogous results are expected, with the calculated mass for its protonated form, C₅H₅N₆⁺, being a key value for its identification.

Table 1: Illustrative HRMS Data for a Related Arylpentazole

| Compound | Molecular Formula | Ion | Calculated m/z | Measured m/z | Mass Error (ppm) |

| 4-(1H-pentazol-1-yl)aniline | C₆H₆N₆ | [M+H]⁺ | 162.0723 | 162.0723 | 0 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the connectivity of atoms within a molecule.

In the study of arylpentazoles, a characteristic fragmentation pathway involves the loss of dinitrogen (N₂) from the pentazole ring. For the protonated 4-(1H-pentazol-1-yl)aniline ion ([M+H]⁺), collision-induced dissociation (CID) would be expected to show a primary fragmentation step corresponding to the loss of 28.0061 Da, representing the neutral loss of N₂. This would result in a product ion that can provide further evidence for the presence of the pentazole ring. The subsequent fragmentation of this product ion would then yield information about the more stable aromatic core. The fragmentation pattern of this compound is anticipated to follow a similar initial loss of N₂, a signature of the pentazole moiety.

X-ray Diffraction Methods for Solid-State Structural Determination

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. These methods provide definitive proof of the molecular structure and offer insights into intermolecular interactions within the crystal lattice.

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Single crystal X-ray diffraction analysis provides the most accurate and detailed picture of a molecule's structure, including bond lengths, bond angles, and torsional angles. For the first successfully synthesized and structurally characterized arylpentazole, the crystal structure was determined at a temperature of 173 K. This analysis confirmed the presence of the planar pentazole ring and provided precise measurements of its geometry.

The C-N bond connecting the aromatic ring to the pentazole ring in this class of compounds is of particular interest, and its length provides insight into the electronic interaction between the two rings. Furthermore, the analysis reveals details about the crystal packing and any hydrogen bonding or other non-covalent interactions that stabilize the structure in the solid state.

Table 2: Representative Crystallographic Data for an Arylpentazole

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.0123(16) |

| b (Å) | 5.6723(11) |

| c (Å) | 16.291(3) |

| β (°) | 92.48(3) |

| Volume (ų) | 739.5(3) |

| Z | 4 |

| Temperature (K) | 173(2) |

Data presented is for a representative arylpentazole and serves as an illustrative example.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a complementary technique used to identify the crystalline phase of a bulk sample and to assess its purity. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline solid.

The experimental PXRD pattern of a newly synthesized batch of an arylpentazole can be compared with the pattern calculated from its single-crystal X-ray diffraction data. A close match between the experimental and calculated patterns confirms the phase identity and purity of the bulk material. This is a critical quality control step in the synthesis and characterization of new energetic materials to ensure that the properties being measured correspond to the desired crystalline form.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.